molecular formula C23H27BrN2O3S B1225893 6-Bromo-4-[(dimethylamino)methyl]-5-hydroxy-1-methyl-2-[[(4-methylphenyl)thio]methyl]-3-indolecarboxylic acid ethyl ester

6-Bromo-4-[(dimethylamino)methyl]-5-hydroxy-1-methyl-2-[[(4-methylphenyl)thio]methyl]-3-indolecarboxylic acid ethyl ester

Cat. No. B1225893
M. Wt: 491.4 g/mol
InChI Key: VLSGAOYACVQQIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-bromo-4-[(dimethylamino)methyl]-5-hydroxy-1-methyl-2-[[(4-methylphenyl)thio]methyl]-3-indolecarboxylic acid ethyl ester is an indolyl carboxylic acid.

Scientific Research Applications

Chemical Synthesis and Optimization

The compound serves as a crucial raw material in the synthesis process of various chemical entities. Notably, it's used in the Mannich reaction for the synthesis of arbidol hydrochloride, where optimal synthesis parameters have been identified to maximize yield and purity. The process parameters include specific reactant ratios and controlled reaction conditions to achieve a yield of over 83% and purity above 99.0% (Liu, 2013). Furthermore, it has been used in the synthesis of 6-bromo-2-bromomethyl-5-hydroxy-1-methyl-indole3-carboxylic acid ethyl ester, where orthogonal design studies determined optimal synthesis parameters, achieving a high yield and purity (Huang, 2013).

Brominated Tryptophan Alkaloids Study

The compound is part of a chemical investigation of brominated tryptophan alkaloids from Thorectandra and Smenospongia sponges. This study discovered new brominated tryptophan derivatives and evaluated their biological activity, including their inhibitory effects on the growth of Staphylococcus epidermidis (Segraves & Crews, 2005).

Antiviral Research

A notable application of this compound is in antiviral research. It has been used to synthesize novel ethyl esters and investigate their antiviral properties, specifically against bovine viral diarrhea virus (BVDV), hepatitis C virus (HCV), and influenza A virus. Notably, certain derivatives showed significant activity against these viruses, indicating the compound's potential in developing antiviral treatments (Ivashchenko et al., 2014).

Pharmacological Investigations

The compound has also been involved in pharmacological studies, particularly in the synthesis and investigation of its derivatives for potential therapeutic applications. Research has focused on its role in producing antiviral agents, with some derivatives demonstrating high efficacy in vivo, indicating its significance in drug development processes (Ivachtchenko et al., 2015).

properties

Molecular Formula

C23H27BrN2O3S

Molecular Weight

491.4 g/mol

IUPAC Name

ethyl 6-bromo-4-[(dimethylamino)methyl]-5-hydroxy-1-methyl-2-[(4-methylphenyl)sulfanylmethyl]indole-3-carboxylate

InChI

InChI=1S/C23H27BrN2O3S/c1-6-29-23(28)21-19(13-30-15-9-7-14(2)8-10-15)26(5)18-11-17(24)22(27)16(20(18)21)12-25(3)4/h7-11,27H,6,12-13H2,1-5H3

InChI Key

VLSGAOYACVQQIC-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(N(C2=CC(=C(C(=C21)CN(C)C)O)Br)C)CSC3=CC=C(C=C3)C

Canonical SMILES

CCOC(=O)C1=C(N(C2=CC(=C(C(=C21)CN(C)C)O)Br)C)CSC3=CC=C(C=C3)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-Bromo-4-[(dimethylamino)methyl]-5-hydroxy-1-methyl-2-[[(4-methylphenyl)thio]methyl]-3-indolecarboxylic acid ethyl ester
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6-Bromo-4-[(dimethylamino)methyl]-5-hydroxy-1-methyl-2-[[(4-methylphenyl)thio]methyl]-3-indolecarboxylic acid ethyl ester
Reactant of Route 3
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6-Bromo-4-[(dimethylamino)methyl]-5-hydroxy-1-methyl-2-[[(4-methylphenyl)thio]methyl]-3-indolecarboxylic acid ethyl ester

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